molecular formula C19H17ClN2O3 B2459033 Methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207031-05-7

Methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2459033
CAS No.: 1207031-05-7
M. Wt: 356.81
InChI Key: QIECRLMDERWEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using reagents like thionyl chloride or phosphorus oxychloride.

    Amination: The amino group is introduced by reacting the chloroquinoline intermediate with 4-ethoxyaniline under suitable conditions.

    Esterification: Finally, the carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions to modify its electronic properties.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, carboxylic acids, and reduced or oxidized quinoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline-2-carboxylate derivatives: Other derivatives with modifications at different positions on the quinoline ring.

Uniqueness

Methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

methyl 6-chloro-4-(4-ethoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-25-14-7-5-13(6-8-14)21-17-11-18(19(23)24-2)22-16-9-4-12(20)10-15(16)17/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIECRLMDERWEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.